molecular formula C21H16Cl2F3O4P B11690545 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate

2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate

Cat. No.: B11690545
M. Wt: 491.2 g/mol
InChI Key: LKMJZAJMOTZCRV-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate is a chemical compound with the molecular formula C21H14Cl2F3O4P It is known for its unique structure, which includes both halogenated and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate typically involves the reaction of 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropanol with diphenyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenylpropyl derivatives .

Scientific Research Applications

2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-3,3,3-trifluoropropionic acid
  • 2,2-Dichloro-3,3,3-trifluoropropionic acid, n-propyl ester
  • 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropanol

Uniqueness

2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate is unique due to its combination of halogenated and aromatic groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the development of specialized reagents and materials .

Properties

Molecular Formula

C21H16Cl2F3O4P

Molecular Weight

491.2 g/mol

IUPAC Name

(2,2-dichloro-3,3,3-trifluoro-1-phenylpropyl) diphenyl phosphate

InChI

InChI=1S/C21H16Cl2F3O4P/c22-20(23,21(24,25)26)19(16-10-4-1-5-11-16)30-31(27,28-17-12-6-2-7-13-17)29-18-14-8-3-9-15-18/h1-15,19H

InChI Key

LKMJZAJMOTZCRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)(Cl)Cl)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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